molecular formula C7H7BrN2 B039096 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 115170-40-6

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B039096
CAS No.: 115170-40-6
M. Wt: 199.05 g/mol
InChI Key: UZGNFPCHQUHZAI-UHFFFAOYSA-N
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Description

Mildronate, also known as meldonium, is a pharmaceutical compound developed in the 1970s by Ivars Kalviņš at the USSR Latvia Institute of Organic Synthesis. It is primarily used as an anti-ischemic medication, meaning it helps to prevent damage to tissues caused by a lack of blood supply. Mildronate is widely distributed in Eastern European countries and is known for its ability to inhibit carnitine biosynthesis, which plays a crucial role in fatty acid metabolism .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mildronate involves the reaction of 3-(2,2,2-trimethylhydrazinium) propionate dihydrate with various reagents. One common method includes dissolving the main ingredient in water for injection, followed by the addition of disodium hydrogen phosphate and potassium dihydrogen phosphate. The solution is then filtered and sterilized .

Industrial Production Methods: Industrial production of mildronate typically involves large-scale synthesis using similar methods as described above. The process includes dissolving the active ingredient in water, adding buffering agents, filtering, and sterilizing the solution. The final product is then packaged in various forms, such as capsules and injections .

Chemical Reactions Analysis

Types of Reactions: Mildronate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic modulation properties.

Common Reagents and Conditions: Common reagents used in the reactions involving mildronate include disodium hydrogen phosphate, potassium dihydrogen phosphate, and activated carbon. The reactions typically occur under controlled conditions, such as specific pH ranges and temperatures .

Major Products Formed: The major products formed from the reactions involving mildronate include various metabolites that play a role in inhibiting carnitine biosynthesis and modulating fatty acid metabolism .

Scientific Research Applications

Mildronate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, it is used to treat conditions such as angina, myocardial infarction, and chronic heart failure. It has also shown neuroprotective properties in models of neurodegenerative diseases like Parkinson’s disease . In chemistry, mildronate is studied for its role in metabolic modulation and its effects on mitochondrial processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to mildronate include L-carnitine and cinepazide. Both compounds have neuroprotective and cardioprotective properties.

Uniqueness of Mildronate: Mildronate is unique in its ability to inhibit carnitine biosynthesis, which distinguishes it from other compounds like L-carnitine that promote fatty acid metabolism. This unique mechanism allows mildronate to effectively modulate energy metabolism and provide protective effects in various pathological conditions .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGNFPCHQUHZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620888
Record name 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115170-40-6
Record name 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-dihydro-7-azaindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The bromination may be carried out by any of the procedures known for such a reaction. The bromination may be carried out, for example, by mixing 7-azaindoline, p-toluene sulphonic acid monohydrate and 1,3-dibromo-5,5-dimethylhydantoin in methylene chloride and stirring the mixture at for example ambient temperature for a period of time, for example 3 hours. Extraction and purification gives 5-bromo-7-azaindoline.
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Synthesis routes and methods II

Procedure details

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (4.40 g, 36.6 mmol) in a mixture of pyridine (4.4 mL) and dichloromethane (20 mL) was gradually added dropwise to bromine (7.00 g, 43.8 mmol) in dichloromethane (20 mL) cooled to 0° C., and the resulting reaction mixture was stirred at 0° C. for 20 minutes, after addition of saturated aqueous sodium thiosulfate, the reaction mixture was extracted with chloroform, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1→0/1 (v/v)) to give the title compound as a brown solid (2.83 g, yield 39%).
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4.4 g
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reactant
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4.4 mL
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solvent
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20 mL
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solvent
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7 g
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reactant
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20 mL
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solvent
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sodium thiosulfate
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0 (± 1) mol
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Yield
39%

Synthesis routes and methods III

Procedure details

A solution of Br2 (18.1 mL, 56.2 g, 0.351 mol) in dry CH2Cl2 (250 mL) was added dropwise over a period of 1 h 45 min to a stirred and cooled (−5° C.) solution of 2 (42.22 g, 0.351 mol) in dry CH2Cl2 (410 mL)-pyridine (40 mL). The yellow suspension was stirred at 0° C. for 45 min and poured into a mixture of saturated aqueous NaHCO3 (800 mL) and saturated aqueous Na2S2O3 (100 mL). Methanol (10 mL) was added and the lower organic layer was separated and dried over MgSO4. The aqueous layer was extracted with AcOEt:MeOH=99:1 (7×1000 mL). These extracts were also dried with MgSO4. The organic solutions were combined and concentrated to afford 5 (59.17 g, 85%), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 3.07 (tt, J=8.4, 1.1 Hz, 2H), 3.64 (t, J=8.4 Hz, 2H), 4.47 (bs, 1H), 7.31 (m, 1H), 7.85 (dt, J=2.1, 0.9 Hz, 1H).
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18.1 mL
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250 mL
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solvent
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42.22 g
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reactant
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410 mL
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solvent
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40 mL
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solvent
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800 mL
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Na2S2O3
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100 mL
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10 mL
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Yield
85%

Synthesis routes and methods IV

Procedure details

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine described in Preparation Example R-3 (15 mg, 0.13 mmol) and N-bromosuccinimide (24 mg, 0.14 mmol) were dissolved in N,N-dimethylformamide (0.5 mL), and the solution was stirred for 15 hours at room temperature. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution at 0+ C., which was then extracted with ethyl acetate, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1), and the title compound (12 mg, 60 μmol, 48%) was obtained as a white solid.
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0 (± 1) mol
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24 mg
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0.5 mL
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48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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